(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The benzothiazole and piperazine rings, in particular, are likely to have significant impacts on the compound’s overall structure and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been shown to have various biological activities, such as anti-inflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial and Antifungal Activity
- A study by Patel, Agravat, and Shaikh (2011) in "Medicinal Chemistry Research" explored the synthesis of new pyridine derivatives, including compounds similar to the query compound, and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Mhaske, Shelke, Raundal, and Jadhav (2014) in the "Journal of The Korean Chemical Society" reported on the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which showed moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-mycobacterial Potential
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with some compounds displaying low cytotoxicity and good anti-tubercular activity (Pancholia et al., 2016).
Anticancer Evaluation
- Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding compounds with piperazine substituent at C2 of the 1,3-thiazole cycle to be the most effective against a range of cancer cell lines (Turov, 2020).
- Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore (2020) synthesized thiazole compounds and tested their anticancer activity against breast cancer cells MCF7, with some compounds showing comparable activity to Paclitaxel (Sonar et al., 2020).
Corrosion Inhibition
- Singaravelu and Bhadusha (2022) investigated the use of a novel organic compound similar to the query compound as an inhibitor in the prevention of mild steel corrosion in an acidic medium, showing effective inhibition efficiency (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a broad range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives have shown promising quorum-sensing inhibitors activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole, a core structure in this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-2-29(26,27)18-6-4-3-5-15(18)19(25)23-9-11-24(12-10-23)20-22-16-8-7-14(21)13-17(16)28-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJOXPHKHONUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.